6-Bromo-3-nitrocinnolin-4-ol is a heterocyclic organic compound characterized by the presence of a bromine atom, a nitro group, and a hydroxyl group attached to a cinnoline structure. Its molecular formula is with a molecular weight of approximately 269.05 g/mol. This compound is classified under aromatic heterocycles and nitro compounds, which are significant in various chemical applications, including pharmaceuticals and agrochemicals.
The synthesis of 6-bromo-3-nitrocinnolin-4-ol can be achieved through several methods, primarily involving the nitration of 6-bromoquinolin-4-ol. A common synthetic route involves the following steps:
The yield of this synthesis method can reach up to 64.5%, indicating a relatively efficient process for obtaining the desired compound .
The molecular structure of 6-bromo-3-nitrocinnolin-4-ol features:
The structural representation can be depicted using SMILES notation: OC1=C2C=C(Br)C=CC2=NC=C1[N+]([O-])=O
, which highlights the connectivity between atoms in the molecule .
Property | Value |
---|---|
Molecular Formula | C9H5BrN2O3 |
Molecular Weight | 269.05 g/mol |
CAS Number | 853908-50-6 |
IUPAC Name | 6-Bromo-3-nitrocinnolin-4-ol |
6-Bromo-3-nitrocinnolin-4-ol participates in various chemical reactions due to its functional groups:
These reactions are critical in synthetic organic chemistry for developing new compounds with potential biological activity.
The mechanism of action for 6-bromo-3-nitrocinnolin-4-ol primarily revolves around its ability to interact with biological targets through:
These properties suggest that compounds like 6-bromo-3-nitrocinnolin-4-ol could have applications in medicinal chemistry.
6-Bromo-3-nitrocinnolin-4-ol has several scientific uses:
CAS No.: 92292-84-7
CAS No.: 189217-59-2
CAS No.: 19193-50-1
CAS No.: 11042-30-1
CAS No.: 4377-76-8
CAS No.: 82765-77-3